Peptide natriurétique cérébral-32 rat

Vue d'ensemble

Description

Brain Natriuretic Peptide-32 (BNP-32) is a 32 amino acid peptide that was originally isolated from the brain but is mainly produced in myoendocrine cells of the heart ventricles . It is involved in blood pressure control and cardiovascular homeostasis . BNP-32 is a fragment of the proBNP cardiovascular hormone precursor .

Synthesis Analysis

BNP is produced from the proteolysis of a 108 amino acid precursor, proBNP . The secretion of BNP is influenced by several pathophysiological conditions that are mainly associated with the presence of a cardiac dysfunction, myocardial stretch, and high filling pressure as well as neuro-hormonal activation .Molecular Structure Analysis

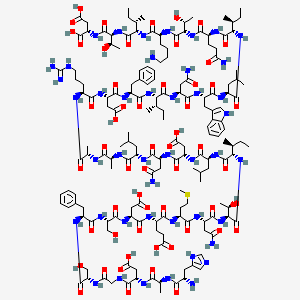

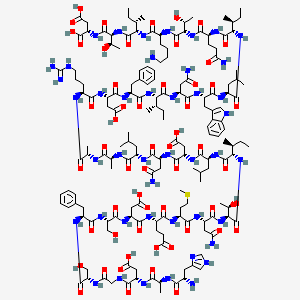

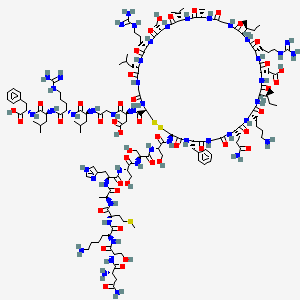

The molecular formula of BNP-32 is C146H239N47O44S3 . It has a molecular weight of 3453.0 g/mol . The sequence of BNP-32 is Asn-Ser-Lys-Met-Ala-His-Ser-Ser-Ser-Cys-Phe-Gly-Gln-Lys-Ile-Asp-Arg-Ile-Gly-Ala-Val-Ser-Arg-Leu-Gly-Cys-Asp-Gly-Leu-Arg-Leu-Phe .Chemical Reactions Analysis

BNP-32 exhibits affinity for natriuretic peptide receptors in rat vascular smooth muscle cells and promotes cGMP accumulation within these cells . It also has effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis and it inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .Physical and Chemical Properties Analysis

BNP-32 is a polypeptide with a molecular weight of 3453.0 g/mol . It is soluble in water .Applications De Recherche Scientifique

Biomarqueur d'insuffisance cardiaque

Le peptide natriurétique cérébral (BNP) est une hormone cardiaque produite dans le cœur et est un marqueur biochimique établi de l'insuffisance cardiaque (IC). Le niveau de BNP dans le plasma augmente proportionnellement à la gravité de la maladie {svg_1}. Cela fait du BNP-32 un outil précieux pour diagnostiquer et surveiller l'insuffisance cardiaque.

Diversité des formes moléculaires du BNP

La diversité des formes moléculaires du BNP dans la circulation périphérique, qui comprend le BNP mature (BNP 1-32) et ses métabolites (BNP 3-32, BNP 4-32 et BNP 5-32), a été démontrée {svg_2}. Cette diversité peut fournir une compréhension plus nuancée de la progression de la maladie cardiaque et de la réponse au traitement.

Sécrétion de proBNP

Des études ont montré que la prohormone BNP non traitée (proBNP) est également sécrétée par le cœur, et sa sécrétion est augmentée chez les patients atteints d'IC {svg_3}. Le niveau de proBNP par rapport au BNP (rapport proBNP/BNP) dans le sinus coronaire est plus élevé chez les patients atteints d'IC plus grave {svg_4}. Cela suggère que le rapport proBNP/BNP pourrait être un nouveau biomarqueur de l'IC cliniquement utile.

Rôle neuroprotecteur

Des preuves expérimentales récentes suggèrent que le BNP peut médiater des effets neuroprotecteurs {svg_5}. Chez les patients atteints d'accident vasculaire cérébral ischémique, une corrélation positive a été observée entre la concentration de proBNP et un bon résultat fonctionnel à 3 mois {svg_6}. Cela suggère que le BNP pourrait jouer un rôle protecteur contre l'ischémie cérébrale.

Contrôle de la pression artérielle et homéostasie cardiovasculaire

Le BNP est impliqué dans le contrôle de la pression artérielle et l'homéostasie cardiovasculaire {svg_7}. Il est synthétisé en grande partie par les ventricules du cœur, à partir desquels il est libéré dans la circulation {svg_8}. Cela fait du BNP-32 un acteur clé dans le maintien de la santé cardiovasculaire.

Localisation dans la moelle épinière

L'immunoréactivité du BNP a été trouvée dans la moelle épinière du rat {svg_9}. Cela suggère un rôle potentiel pour le BNP-32 dans le fonctionnement du système nerveux, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement ce rôle.

Mécanisme D'action

- BNP-32 is a 32-amino acid polypeptide secreted primarily by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes) .

- Its principal receptor is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cyclic guanosine monophosphate (cGMP) .

- The primary role of BNP-32 is to regulate blood pressure (BP) and cardiovascular homeostasis . It acts as an endogenous hypotensive hormone.

- BNP-32 elicits several effects:

- BNP-32 affects two major pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

Due to the complexity of the BNP system, the diversity of BNP forms, and the heterogeneity of heart failure status, there are biochemical, analytical, and clinical issues on BNP not fully understood . Future studies should target the processing of proBNP and BNP, as well as the effects of glycosylation on proBNP processing and BNP assays, to enhance their diagnostic, therapeutic, and prognostic values .

Analyse Biochimique

Biochemical Properties

Brain Natriuretic Peptide-32 rat plays a significant role in biochemical reactions. It has the effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis. It inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .

Cellular Effects

Brain Natriuretic Peptide-32 rat has profound effects on various types of cells and cellular processes. It influences cell function by maintaining cardiorenal homeostasis and counteracting the effects of heart failure .

Molecular Mechanism

The molecular mechanism of action of Brain Natriuretic Peptide-32 rat involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(3S)-3-[[(4R,10S,13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSKSHHAEYGHSB-LBCJMRPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H239N47O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745570 | |

| Record name | PUBCHEM_71308564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-20-1 | |

| Record name | PUBCHEM_71308564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.